molecular formula C7H11NO2 B13157201 3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one

Cat. No.: B13157201
M. Wt: 141.17 g/mol
InChI Key: WTRCHYQLACYUNL-UHFFFAOYSA-N
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Description

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to a propanone backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one typically involves the reaction of a furan derivative with an appropriate amine under controlled conditions. One common method involves the use of a furan-2-carbaldehyde derivative, which undergoes reductive amination with an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one is unique due to its specific combination of a furan ring and an amino group attached to a propanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-amino-1-(2,3-dihydrofuran-5-yl)propan-1-one

InChI

InChI=1S/C7H11NO2/c8-4-3-6(9)7-2-1-5-10-7/h2H,1,3-5,8H2

InChI Key

WTRCHYQLACYUNL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)C(=O)CCN

Origin of Product

United States

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